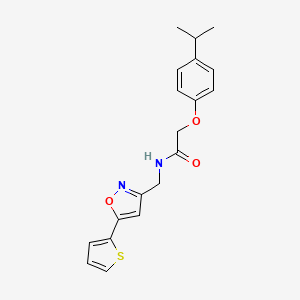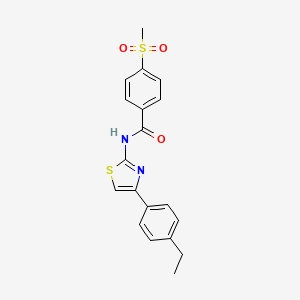
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide, also known as DCMO-AM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of azetidine carboxamides and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the brain. Specifically, this compound has been shown to activate the CB1 cannabinoid receptor, which is involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with feelings of pleasure and reward. This compound has also been shown to decrease levels of the stress hormone cortisol, which is associated with anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide in lab experiments is its specificity for the CB1 receptor, which allows for targeted activation of this receptor. However, one limitation is that this compound has relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly in combination with other therapies. Another area of interest is its potential as a treatment for anxiety and depression, particularly in individuals who do not respond well to traditional treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other physiological systems in the body.
Méthodes De Synthèse
The synthesis of N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide involves a multi-step process that utilizes various chemical reagents and techniques. The initial step involves the preparation of 3,4-dichlorophenylacetonitrile, which is then reacted with 3-hydroxytetrahydrofuran to form 3-(oxolan-3-ylmethoxy)phenylacetonitrile. The final step involves the conversion of this intermediate compound to this compound using azetidine-1-carboxylic acid and acetic anhydride.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as anxiety, depression, and addiction. Studies have shown that this compound has anxiolytic and antidepressant effects, and may also have potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(oxolan-3-ylmethoxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-13-2-1-11(5-14(13)17)18-15(20)19-6-12(7-19)22-9-10-3-4-21-8-10/h1-2,5,10,12H,3-4,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRSJNZTYRRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)

![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)


![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)

